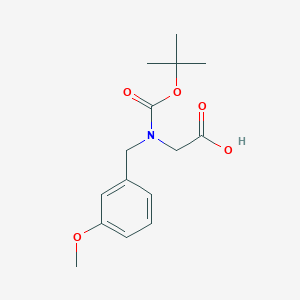

N-Boc-3-methoxybenzyl-glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-3-methoxybenzyl-glycine is a chemical compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the benzyl group is substituted with a methoxy group at the third position . This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The Boc group is introduced by reacting glycine with di-tert-butyl dicarbonate under basic conditions . The 3-methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base .

Industrial Production Methods

Industrial production methods for N-Boc-3-methoxybenzyl-glycine are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

N-Boc-3-methoxybenzyl-glycine undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Substitution Reactions: The methoxybenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Deprotection: TFA, oxalyl chloride in methanol, or other acidic conditions.

Substitution: Bases such as sodium hydride or potassium carbonate, and nucleophiles like alkyl halides or amines.

Major Products Formed

Deprotection: Glycine derivatives without the Boc group.

Substitution: Various substituted benzyl glycine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

N-Boc-3-methoxybenzyl-glycine serves as a crucial building block in the synthesis of bioactive compounds. Its structure allows for the introduction of functional groups that can enhance biological activity. For instance, it has been utilized in the development of peptidomimetics, which mimic the structure and function of peptides while providing improved stability and bioavailability.

Case Study: Peptidomimetics Development

In a study focusing on the synthesis of peptidomimetics, this compound was incorporated into various peptide sequences to evaluate its effect on receptor binding affinity. The results indicated that the incorporation of this compound significantly increased the potency of certain analogs against specific biological targets, showcasing its potential in drug design and development .

Peptide Synthesis

The compound is widely used in solid-phase peptide synthesis (SPPS) due to its compatibility with various coupling reagents and deprotection strategies. The Boc group provides a stable protective environment for the amine during synthesis, facilitating the formation of complex peptide structures.

Deprotection Strategies

Recent advancements have demonstrated effective methods for deprotecting N-Boc groups under mild conditions. For example, using oxalyl chloride in methanol has been shown to yield high conversion rates while maintaining the integrity of sensitive functional groups within the peptide . This method enhances the utility of this compound in synthesizing peptides with diverse functionalities.

Functionalization of Glycine Derivatives

This compound can be subjected to various functionalization reactions, allowing for the introduction of diverse nucleophiles at the α-position. This capability is critical for creating glycine derivatives with tailored properties for specific applications in pharmacology and biochemistry.

Mechanistic Insights

A copper-catalyzed α-functionalization process has been developed that utilizes this compound as a substrate. This method allows for the introduction of alkynyl, aryl, and vinyl groups while preserving existing stereocenters within peptide structures. Such reactions expand the repertoire of available glycine derivatives for subsequent applications in drug discovery .

Synthesis of Heterocyclic Compounds

The compound has also been employed in synthesizing heterocyclic amino acids and other complex organic molecules. Its versatility as a building block facilitates the creation of novel scaffolds that can be explored for biological activity.

Research Findings

Research indicates that this compound can be used to synthesize heterocycles via cyclization reactions, contributing to the development of new classes of pharmaceuticals . The ability to modify this compound further enhances its applicability in creating targeted therapies.

Summary Table: Applications and Methods

| Application Area | Methodology | Key Findings |

|---|---|---|

| Medicinal Chemistry | Peptidomimetics synthesis | Increased potency against biological targets |

| Peptide Synthesis | Solid-phase peptide synthesis | Effective deprotection using oxalyl chloride |

| Functionalization | Copper-catalyzed α-functionalization | Tailored glycine derivatives with diverse nucleophiles |

| Heterocyclic Compound Synthesis | Cyclization reactions | Novel scaffolds for pharmaceutical development |

作用機序

The mechanism of action of N-Boc-3-methoxybenzyl-glycine involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

類似化合物との比較

Similar Compounds

N-Boc-glycine: Similar in structure but lacks the methoxybenzyl group.

N-Boc-3-methoxybenzyl-alanine: Similar but with an additional methyl group on the alpha carbon.

Uniqueness

N-Boc-3-methoxybenzyl-glycine is unique due to the presence of both the Boc-protected amino group and the methoxybenzyl group, which provides additional reactivity and functionalization options compared to simpler Boc-protected amino acids .

生物活性

N-Boc-3-methoxybenzyl-glycine (N-Boc-3-MBG) is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential applications in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Boc-3-MBG is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain includes a 3-methoxybenzyl moiety. This structure imparts specific chemical properties that facilitate its use in various scientific applications.

The primary mechanism of action for N-Boc-3-MBG involves:

- Protection of the Amino Group : The Boc group protects the amino group from unwanted reactions during chemical synthesis, allowing for selective deprotection under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride.

- Reactivity : The methoxybenzyl group can participate in nucleophilic substitution reactions, enabling further functionalization of the molecule.

Biological Applications

N-Boc-3-MBG has several important applications in biological research:

- Peptide Synthesis : It serves as a building block in the synthesis of peptides, which are crucial for various biological functions and therapeutic applications.

- Enzyme Studies : The compound is utilized in studying enzyme mechanisms and protein interactions, providing insights into biochemical pathways.

- Pharmaceutical Development : N-Boc-3-MBG is a precursor for developing pharmaceuticals, particularly those targeting specific biological pathways .

Case Studies

-

Selective N-terminal Acylation :

A study demonstrated that N-Boc-3-MBG can be used for selective N-terminal acylation of peptides, which enhances the introduction of functional groups at the peptide's N-terminus. This method allows for high selectivity and efficiency in modifying peptide structures . -

Glycine Derivative Reactions :

Research involving glycine derivatives showed that compounds like N-Boc-3-MBG can effectively couple with various substrates under copper-catalyzed conditions, leading to significant yields of desired products. This highlights its utility in asymmetric synthesis and chiral catalysis .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Applications |

|---|---|---|---|

| This compound | Boc protected amino acid with 3-methoxybenzyl group | Enzyme studies, peptide synthesis | Pharmaceutical development |

| N-Boc-glycine | Simple Boc protected glycine | Limited due to lack of side chains | Basic peptide synthesis |

| N-Boc-alanine | Boc protected alanine | Moderate activity | Peptide synthesis |

特性

IUPAC Name |

2-[(3-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-6-5-7-12(8-11)20-4/h5-8H,9-10H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWTUXDWKMPANG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。